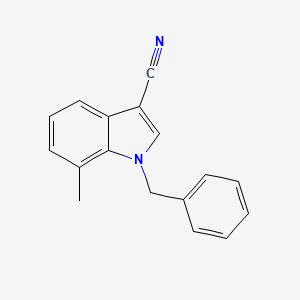

1-Benzyl-7-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

1-benzyl-7-methylindole-3-carbonitrile |

InChI |

InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3 |

InChI Key |

LLSHCSIOFNGWCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Benzyl 7 Methyl 1h Indole 3 Carbonitrile

Reactivity Profile of the N-Benzyl Indole (B1671886) Nucleus

The reactivity of the indole core in 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is profoundly influenced by the substituents on both the pyrrole (B145914) and benzene (B151609) rings. The N-benzyl and C7-methyl groups, in particular, play crucial roles in directing the outcome of various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of the Indole Core

The benzene portion of the indole nucleus is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. In the case of this compound, the C7-methyl group is an activating, ortho-, para-directing group. This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles primarily to the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation. For instance, the nitration of methylindoles has been studied, and the position of nitration is influenced by the location of the methyl group. While specific studies on the nitration of 1-benzyl-7-methylindole are not extensively documented, the directing effect of the C7-methyl group would be expected to favor substitution at the C4 and C6 positions.

Similarly, halogenation of the indole nucleus can be achieved using various reagents. For example, 7-methylindole (B51510) has been shown to undergo bromination, yielding brominated products. The presence of the activating methyl group at C7 would facilitate such reactions on the benzene ring of this compound.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is another relevant electrophilic substitution. Studies on N-benzyltetrahydrocarbazole, a related indole derivative, have shown that formylation can occur on the benzene ring. clockss.org This suggests that under appropriate conditions, the benzene ring of this compound could also be formylated.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-7-methyl-4-nitro-1H-indole-3-carbonitrile and 1-Benzyl-7-methyl-6-nitro-1H-indole-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 1-Benzyl-7-methyl-4-bromo-1H-indole-3-carbonitrile and 1-Benzyl-7-methyl-6-bromo-1H-indole-3-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Benzyl-7-methyl-4-acyl-1H-indole-3-carbonitrile and 1-Benzyl-7-methyl-6-acyl-1H-indole-3-carbonitrile |

Influence of N1-Benzylation on Indole Reactivity

The presence of the benzyl (B1604629) group at the N1 position has several important consequences for the reactivity of the indole nucleus. Firstly, it protects the indole nitrogen, preventing N-H related side reactions that can occur with unsubstituted indoles. This allows for more selective reactions at other positions of the indole ring.

Secondly, the N-benzyl group does not significantly alter the inherent nucleophilicity of the indole ring, particularly the high electron density at the C3 position. Electrophilic substitution on the pyrrole ring of N-alkylated indoles, including N-benzylindoles, still overwhelmingly favors the C3 position. However, since the C3 position in the target molecule is already substituted with a carbonitrile group, electrophilic attack on the pyrrole ring is less likely.

The N-benzyl group itself is generally stable under many reaction conditions. However, methods for the debenzylation of N-benzylindoles have been developed, which can be useful for further synthetic manipulations.

Impact of C7-Methyl Substitution on Ring Reactivity

As mentioned earlier, the C7-methyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. This activating effect is due to both inductive and hyperconjugative effects of the methyl group. This makes reactions on the benzene ring of this compound generally more facile compared to unsubstituted indole.

The steric bulk of the C7-methyl group can also influence the regioselectivity of reactions. While electronic effects favor substitution at the C4 and C6 positions, the proximity of the C7-methyl group to the C6 position might lead to a preference for substitution at the C4 position to minimize steric hindrance, depending on the size of the incoming electrophile.

Transformations Involving the C3-Carbonitrile Functional Group

The carbonitrile group at the C3 position is a versatile functional group that can undergo a variety of transformations, providing a gateway to a diverse range of heterocyclic systems and other functionalized indole derivatives.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Carbazoles, Pyridines)

The synthesis of pyridine (B92270) rings fused to the indole core is another important transformation. Various synthetic strategies have been developed for the construction of pyridines from precursors containing a cyano group. These methods often involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization. The carbonitrile group in this compound can serve as a key component in such annulation reactions, leading to the formation of indolo[3,2-c]pyridine derivatives.

Nucleophilic Additions and Condensations at the Carbonitrile

The carbonitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and amines, can add to the carbon-nitrogen triple bond.

For example, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. This provides a method to introduce a new carbon-carbon bond at the C3 position and convert the cyano group into a carbonyl group.

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (RMgX) | Imine salt | Ketone (3-acylindole) |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Amine (3-aminomethylindole) |

| Water (Hydrolysis) | Amide | Carboxylic acid (indole-3-carboxylic acid) |

Condensation reactions can also occur at the carbon atom alpha to the carbonitrile group if a suitable base is used to generate a carbanion. However, in the case of this compound, there are no acidic protons directly adjacent to the cyano group on the indole ring itself.

Explorations into Selective Functionalization at C2, C4, C5, and C6 Positions

The functionalization of the this compound scaffold at positions other than the substituted C3 and C7 offers a pathway to a diverse range of derivatives with potentially novel properties. The electronic nature of the indole ring, influenced by the N-benzyl and C7-methyl groups, governs the regioselectivity of these reactions.

Functionalization at the C2 Position:

The C2 position of the indole ring, while generally less reactive towards electrophiles than C3, can be functionalized through various modern synthetic methodologies. For N-substituted indoles, direct C-H functionalization at the C2 position is a prominent strategy. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the C2-arylation of N-protected indoles. acs.org In the case of this compound, a directed C-H activation approach could be envisioned, where a directing group transiently installed at the N1 position guides a metal catalyst to the C2 position for subsequent coupling with a suitable partner.

Furthermore, umpolung strategies, which reverse the normal reactivity of the indole, can render the C2 position electrophilic and thus reactive towards nucleophiles. youtube.com This can be achieved by introducing an appropriate activating group on the indole nitrogen.

Functionalization at the C4, C5, and C6 Positions (Benzene Ring):

Electrophilic aromatic substitution (EAS) is the primary method for introducing new functional groups onto the benzene portion of the indole nucleus. The regioselectivity of these reactions on this compound is directed by the combined electronic effects of the pyrrole ring fusion, the N-benzyl group, and the C7-methyl group. The indole system as a whole is an activating group for EAS. The C7-methyl group is an ortho-, para-directing activator. youtube.com

Considering the structure of this compound, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the activating C7-methyl group and are also activated by the electron-donating nature of the pyrrole ring. The C5 position is also a potential site for substitution. The precise outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) would depend on the specific electrophile and reaction conditions employed. For instance, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives.

A summary of potential selective functionalization reactions is presented in the table below.

| Position | Reaction Type | Potential Reagents and Conditions | Expected Product Type |

| C2 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halide, Ligand, Base | 2-Aryl-1-benzyl-7-methyl-1H-indole-3-carbonitrile |

| C4/C6 | Nitration | HNO₃, H₂SO₄ | 4/6-Nitro-1-benzyl-7-methyl-1H-indole-3-carbonitrile |

| C4/C6 | Halogenation | Br₂, FeBr₃ or NBS | 4/6-Bromo-1-benzyl-7-methyl-1H-indole-3-carbonitrile |

| C4/C6 | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 4/6-Acyl-1-benzyl-7-methyl-1H-indole-3-carbonitrile |

Stability Studies and Degradation Pathways of this compound

The stability of this compound is a crucial factor for its handling, storage, and potential applications. The inherent stability is influenced by its structural features, and it can undergo degradation under specific conditions.

General Stability:

Hydrolytic Stability:

The carbonitrile group at the C3 position is susceptible to hydrolysis under both acidic and basic conditions. nih.gov

Acidic Hydrolysis: In the presence of strong acids and water, the nitrile group can be hydrolyzed first to an amide (1-benzyl-7-methyl-1H-indole-3-carboxamide) and subsequently to a carboxylic acid (1-benzyl-7-methyl-1H-indole-3-carboxylic acid).

Basic Hydrolysis: Similarly, strong basic conditions will promote the hydrolysis of the nitrile to the corresponding carboxylate salt, which upon acidification will yield the carboxylic acid.

The rate of hydrolysis is dependent on the reaction temperature and the concentration of the acid or base.

Photochemical Stability:

Indole derivatives are known to be sensitive to ultraviolet (UV) light. nih.gov Exposure to UV radiation, especially in the presence of oxygen, can lead to photo-oxidation and the formation of various degradation products. The degradation can involve the opening of the pyrrole ring. The N-benzyl group may also undergo photochemical reactions.

Thermal Stability:

N-benzyl substituted indoles generally exhibit good thermal stability. nih.gov However, at elevated temperatures, decomposition can occur. The specific decomposition temperature and products for this compound would need to be determined experimentally through techniques like thermogravimetric analysis (TGA).

Metabolic Degradation:

In a biological context, indole derivatives can be metabolized by various enzymes. The N-benzyl group could potentially be removed through N-dealkylation. The aromatic rings (both the indole and the benzyl group) can be hydroxylated by cytochrome P450 enzymes. The nitrile group might also be subject to enzymatic transformations.

A summary of the potential degradation pathways is provided in the table below.

| Degradation Pathway | Conditions | Major Degradation Products |

| Acidic Hydrolysis | Strong Acid, Water, Heat | 1-Benzyl-7-methyl-1H-indole-3-carboxylic acid |

| Basic Hydrolysis | Strong Base, Water, Heat | 1-Benzyl-7-methyl-1H-indole-3-carboxylic acid (after acidification) |

| Photodegradation | UV Light, Oxygen | Complex mixture of oxidized products |

| Thermal Degradation | High Temperature | Various decomposition products |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Constants

In ¹H NMR spectroscopy of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, each unique proton or set of equivalent protons in the molecule generates a distinct signal (resonance) in the spectrum. The position of this signal (chemical shift, δ, in ppm) is indicative of the proton's electronic environment. The splitting of a signal into multiple peaks (multiplicity) is caused by spin-spin coupling with neighboring protons and provides information about adjacent atoms.

Based on the structure, the following proton signals are anticipated:

Aromatic Protons: The protons on the indole (B1671886) ring system and the benzyl (B1604629) group will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position of the indole ring is expected to be a singlet, as seen in related structures. The protons at C4, C5, and C6 will appear as doublets or triplets, with their coupling constants (J-values) revealing their ortho and meta relationships. The five protons of the benzyl group will likely appear as a multiplet or as distinct signals.

Benzyl Methylene (B1212753) Protons (N-CH₂): A characteristic singlet corresponding to the two protons of the methylene bridge connecting the benzyl group to the indole nitrogen is expected. In similar benzyl-indole structures, this signal typically appears around δ 5.3-5.8 ppm.

Methyl Protons (C7-CH₃): A sharp singlet for the three equivalent protons of the methyl group at the C7 position would be observed, likely in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~7.6 | s (singlet) |

| H-4, H-5, H-6 | ~7.0-7.5 | m (multiplet) |

| Benzyl Protons | ~7.1-7.4 | m (multiplet) |

| N-CH₂ (benzyl) | ~5.8 | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, making it common for all unique carbons to be resolved.

For this compound, a total of 17 distinct carbon signals are expected (16 from the main structure and one from the methyl group). Key predicted signals include:

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the range of δ 115-120 ppm.

Indole and Benzyl Carbons: The aromatic carbons of both the indole and benzyl rings will appear in the δ 110-140 ppm region.

Benzyl Methylene Carbon (N-CH₂): The carbon of the benzylic methylene group typically appears around δ 50-55 ppm.

Methyl Carbon (C7-CH₃): The methyl carbon signal is expected in the upfield region, around δ 20-25 ppm.

Quaternary Carbons: Carbons that are not bonded to any protons (C3, C3a, C7, C7a, and the ipso-carbon of the benzyl group) can be identified as they would be absent in DEPT-135 or DEPT-90 spectra.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~115 |

| C2 | ~135 |

| C3 | ~86 |

| Indole & Benzyl Aromatic C | ~110-138 |

| N-CH₂ (benzyl) | ~52 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides essential information, 2D NMR experiments are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the adjacent aromatic protons on the indole ring (H4-H5, H5-H6) and within the benzyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link each proton signal to its corresponding carbon in the skeleton, for instance, confirming the assignment of the N-CH₂ proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For this molecule, key HMBC correlations would be expected between the N-CH₂ protons and the indole carbons C2 and C7a, confirming the attachment of the benzyl group to the nitrogen. Correlations between the C7-methyl protons and carbons C6, C7, and C7a would unambiguously place the methyl group at the 7-position. A correlation from the H2 proton to the nitrile carbon (C≡N) would confirm the position of the carbonitrile group at C3.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands (e.g., C≡N, aromatic C-H)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The presence of sharp absorption bands in the spectrum is characteristic of particular functional groups.

For this compound, the most diagnostic absorption bands would be:

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile functional group is expected in the region of 2210-2230 cm⁻¹. The presence of this band is a clear indicator of the successful installation of the carbonitrile group.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the benzylic methylene (CH₂) and methyl (CH₃) groups.

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | ~2212 |

| Aromatic C-H | C-H stretch | >3000 |

| Aliphatic C-H | C-H stretch | <3000 |

Raman Spectroscopy for Vibrational Mode Analysis in Different States

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts. While FT-IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, polarizable bonds.

For this molecule, Raman spectroscopy would be highly valuable for:

Confirming the C≡N Group: The nitrile (C≡N) triple bond is highly polarizable and would be expected to produce a very strong and sharp signal in the Raman spectrum, confirming the FT-IR data.

Analyzing the Aromatic Skeleton: The symmetric "breathing" modes of the aromatic rings, which involve the entire ring expanding and contracting, are often strong in Raman spectra and can provide information about the substitution pattern.

Solid-State Analysis: Raman spectroscopy is well-suited for analyzing solid powder samples without special preparation, allowing for the characterization of the compound in its crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The resulting spectrum provides valuable information about the chromophoric system of the molecule.

For this compound, the chromophore is the extended π-system encompassing the indole ring, the cyano group, and the benzyl substituent. The indole ring itself typically exhibits two main absorption bands. The first, often referred to as the ¹Lₐ band, appears at shorter wavelengths with high intensity and is due to a π → π* transition. The second, the ¹Lₑ band, is found at longer wavelengths, is generally broader, and has a lower intensity.

The substitution on the indole ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of the electron-withdrawing nitrile group at the 3-position and the benzyl group at the 1-position would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The methyl group at the 7-position would likely have a minor electronic effect.

Although specific experimental λmax values for this compound are not available in the reviewed literature, a hypothetical UV-Vis data table based on known indole derivatives is presented below to illustrate the expected data format.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Absorption Band | Expected λmax (nm) | Electronic Transition |

| Band I | ~220-240 | π → π |

| Band II | ~270-290 | π → π |

| Band III | ~300-320 | π → π* (charge transfer) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure.

The molecular formula of this compound is C₁₇H₁₄N₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 246.1157 g/mol . In HRMS, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, enabling differentiation from other ions with the same nominal mass.

The fragmentation of the [M+H]⁺ ion of this compound would be expected to follow predictable pathways for N-benzylindoles. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The remaining fragment would be the 7-methyl-1H-indole-3-carbonitrile radical cation. Another potential fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the indole ring, a common fragmentation for nitrile-containing compounds.

While specific experimental HRMS data for this compound is not documented in the searched sources, a representative data table outlining the expected major fragments is provided below.

Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M+H]⁺ | 247.1235 | (not available) | Molecular Ion |

| [M-C₇H₇]⁺ | 155.0609 | (not available) | Loss of benzyl group |

| [C₇H₇]⁺ | 91.0548 | (not available) | Tropylium ion |

| [M-HCN]⁺ | 219.1024 | (not available) | Loss of hydrogen cyanide |

Crystallographic and Structural Analysis of this compound Remains Undocumented in Public Databases

A comprehensive search for crystallographic data on the chemical compound this compound has revealed a significant gap in the publicly available scientific literature. Despite extensive searches of scholarly articles and major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific single-crystal X-ray diffraction studies for this particular molecule have been found.

Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided. The elucidation of critical molecular parameters—such as conformation, stereochemistry, torsion angles, precise bond lengths, and bond angles within the indole core and its substituents—is entirely dependent on experimental data derived from X-ray crystallography. Similarly, an assessment of the planarity and aromaticity of the indole and benzyl moieties, as well as a definitive characterization of its supramolecular architecture, including hydrogen bonding networks and π-π stacking interactions, remains speculative without this foundational experimental data.

While the general principles of crystal engineering and the known structural motifs of related indole derivatives can offer hypothetical models, a scientifically rigorous and accurate description as demanded by the requested outline is not possible. The generation of specific data tables for bond lengths, bond angles, and intermolecular interactions is contingent upon the successful crystallization of this compound and its subsequent analysis via single-crystal X-ray diffraction.

Until such a study is performed and its results are published, the scientific community lacks the empirical data necessary to fully characterize the solid-state structure of this compound. Therefore, the detailed article focusing on the crystallographic investigations and solid-state structural analysis of this compound cannot be generated at this time.

Crystallographic Investigations and Solid State Structural Analysis

Studies on Polymorphism and Co-crystallization

A thorough review of the current scientific literature reveals a lack of specific studies focused on the polymorphism or co-crystallization of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are crucial areas of investigation in pharmaceutical and materials science. These phenomena can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability.

Computational and Theoretical Investigations of 1 Benzyl 7 Methyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile. These methods provide a detailed picture of the molecule's electronic landscape, which governs its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G basis set, are employed to predict molecular structures and total energies. These calculations have shown that there can be minor, yet significant, deviations between theoretically predicted structures in the gas phase and experimentally determined structures in the crystalline phase, which are attributed to intermolecular interactions in the solid state. aun.edu.egresearchgate.net

The application of DFT extends to calculating various thermodynamic properties. For instance, heats of formation for substituted indoles and imidazoles have been determined using isodesmic reactions, a theoretical approach that helps in achieving high accuracy by canceling out systematic errors in the calculations. These studies indicate that the substitution pattern on the indole ring significantly influences the molecule's stability.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-31G | Geometry Optimization, Energy Calculations, Heats of Formation | |

| B3LYP | 6-31G(d,p) | Geometry Optimization and Comparison with Experimental Data | aun.edu.egresearchgate.net |

| BLYP, B3LYP, B3PW91, SVWN | 6-31G** | Calculation of Equilibrium Geometries and Vibrational Frequencies | researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Contributions to Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For substituted indoles, the nature and position of substituent groups can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's electronic properties and reactivity. rsc.org For example, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org In some cases, it is necessary to consider orbitals beyond the immediate HOMO and LUMO (e.g., HOMO-1 or LUMO+1) to accurately predict reaction pathways, especially in heterocyclic compounds. wuxibiology.com

| Orbital | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and easier electronic excitation. |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), typically color-coded with red and blue, respectively. uni-muenchen.de

For indole derivatives, MEP analysis can identify the most likely sites for chemical reactions. For instance, the nitrogen atom in the indole ring and the cyano group are expected to be regions of significant electrostatic potential, influencing how the molecule interacts with other reactants. The presence of substituents, such as the benzyl (B1604629) and methyl groups, will modulate the MEP surface, thereby affecting the molecule's interaction patterns.

Conformational Analysis and Rotational Barrier Studies of the N-Benzyl Group

The N-benzyl group in this compound is not static; it can rotate around the single bond connecting the benzyl group to the indole nitrogen. This rotation gives rise to different conformers, which may have different energies and properties. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation between them.

Studies on related N-sulfonylated indoles have shown that multiple stable conformers can exist, sometimes even co-crystallizing in the solid state. researchgate.netnih.gov DFT calculations have been successfully used to calculate the rotational barriers around the N-substituent bond, with values typically in the range of a few kcal/mol. researchgate.netnih.gov This indicates that at room temperature, the N-benzyl group is likely to be flexible, with relatively free rotation, although certain conformations will be more populated than others.

| Parameter | Description | Significance |

| Dihedral Angle | The angle between two intersecting planes, used to define the orientation of the N-benzyl group relative to the indole ring. | Determines the specific conformation of the molecule. |

| Rotational Barrier | The energy required to rotate the N-benzyl group from a stable conformation to a transition state. | Indicates the flexibility of the N-benzyl group; a low barrier suggests free rotation. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of how the molecule behaves in a particular environment, such as in a solvent. nih.gov

Investigation of Substituent Effects on Electronic and Steric Parameters

Electronic Effects : Substituents can be either electron-donating or electron-withdrawing, which alters the electron density distribution across the indole ring system. The cyano group (-CN) is a strong electron-withdrawing group, which will significantly lower the electron density in the indole ring, particularly at the 3-position. The methyl group (-CH3) is a weak electron-donating group. The benzyl group is generally considered to be weakly electron-withdrawing. These electronic effects can be quantified using computational methods to predict their impact on reactivity, HOMO/LUMO energies, and the MEP surface. rsc.org

Steric Effects : The size and shape of the substituents also play a crucial role. The bulky benzyl group can sterically hinder the approach of reactants to certain parts of the molecule. This steric hindrance can influence the regioselectivity of chemical reactions, favoring attack at less crowded positions. Computational analysis can help to quantify these steric effects and predict their influence on reaction outcomes.

By systematically studying different substituents on the indole core, it is possible to create a library of compounds with fine-tuned electronic and steric properties for various applications. rsc.org

Influence of the N-Benzyl Group on Indole Ring Properties

The introduction of a benzyl group at the N1 position of the indole ring significantly modifies its electronic and steric characteristics. The benzyl group is primarily considered a protecting group in synthetic chemistry, but its impact extends to the fundamental properties of the indole scaffold. acs.org

Steric Effects: The bulky benzyl group introduces considerable steric hindrance around the N1 position. This can influence the planarity of the indole ring system and dictate the preferred conformation of the molecule. The rotational freedom around the N-CH₂ bond allows the phenyl ring of the benzyl group to adopt various orientations relative to the indole plane, which can affect intermolecular interactions and crystal packing.

Impact of the C7-Methyl Group on Reactivity and Conformation

The C7 position of the indole ring is part of the benzenoid portion and its functionalization is often challenging compared to the pyrrole (B145914) ring positions. rsc.org The presence of a methyl group at this position has distinct consequences.

Reactivity: The methyl group is a weak electron-donating group. Through hyperconjugation and inductive effects, it can slightly increase the electron density of the benzene (B151609) portion of the indole ring. This can influence the regioselectivity of further electrophilic substitution reactions on the benzenoid ring, although the C3 position generally remains the most reactive site for electrophiles due to the influence of the nitrogen lone pair. quora.com The functionalization of the C7 position itself is known to be difficult, and the presence of the methyl group adds steric bulk that can further hinder direct reactions at this site. acs.orgresearchgate.net

Spectroscopic Properties: Spectroscopic studies on substituted indoles have shown that methyl substitutions can affect the energy levels of the ¹Lₐ and ¹Lₑ transitions, which are characteristic of the indole chromophore. nih.gov This indicates that the C7-methyl group can subtly alter the photophysical properties of the molecule.

Electronic Effects of the C3-Carbonitrile Group

The carbonitrile (cyano, -C≡N) group at the C3 position is a powerful electron-withdrawing group and exerts a dominant influence on the electronic properties of the indole ring.

Electron Density Distribution: The cyano group significantly depletes electron density from the pyrrole ring through both resonance and inductive effects. The C3 position of indole is naturally electron-rich, making it the primary site for electrophilic substitution. quora.com The introduction of a strong electron-withdrawing group like carbonitrile at this position deactivates the ring towards further electrophilic attack and makes it more susceptible to nucleophilic reactions.

Reactivity and Stability: The presence of the C3-carbonitrile group stabilizes the indole molecule by delocalizing the nitrogen lone pair, but it also alters its typical reactivity profile. Computational studies on indole derivatives with electron-accepting substituents like -CN confirm a significant stabilization effect. researchgate.net This group is a valuable synthetic handle for further chemical transformations. mdpi.com

Spectroscopic and Photophysical Properties: The strong electronic perturbation caused by the C3-cyano group has a marked effect on the spectroscopic properties. It is known that 3-cyanoindole (B1215734) is very weakly fluorescent, which is attributed to the cyano group altering the nature and energy of the electronic excited states and promoting non-radiative decay pathways. nih.gov The nitrile stretching frequency in the infrared spectrum is a characteristic feature for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation Against Experimental Data

Computational methods, particularly DFT calculations, are widely used to predict the spectroscopic parameters of molecules. These predictions serve as a valuable tool for structural elucidation and can be validated by comparison with experimental data. For this compound, the predicted spectra would reveal the contributions of each functional group.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole and benzyl rings, a singlet for the benzylic methylene (B1212753) (-CH₂) protons, and a singlet for the C7-methyl protons. The predicted ¹³C NMR spectrum would show characteristic signals for the nitrile carbon, the carbons of the indole core, and the benzyl group.

IR Spectroscopy: The predicted IR spectrum would show characteristic vibrational frequencies. A strong absorption band around 2220-2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group, which is a key diagnostic peak. mdpi.com Other predicted bands would include C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings.

UV-Vis Spectroscopy: Computational models can predict the electronic transitions and the maximum absorption wavelengths (λmax). The UV-Vis spectrum of the indole chromophore is characterized by two main absorption bands, ¹Lₐ and ¹Lₑ. nih.gov The substitution pattern significantly affects these bands. The combination of the N-benzyl, C7-methyl, and C3-carbonitrile groups would lead to a unique absorption profile, which can be predicted and compared with experimental measurements in various solvents. acs.org

Validation: The ultimate confirmation of these theoretical predictions requires synthesis of the compound and experimental characterization. The recorded NMR, IR, and UV-Vis spectra would then be compared with the computationally predicted data. A high degree of correlation between the predicted and experimental values would validate the computational model and confirm the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on computational models and data from analogous structures.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 8.0 - 8.2 | s |

| H4, H5, H6 | 7.1 - 7.6 | m |

| Benzyl-CH₂ | 5.4 - 5.6 | s |

| Benzyl-aromatic | 7.2 - 7.4 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on computational models and data from analogous structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3-CN | 115 - 120 |

| C3 | 90 - 95 |

| C2 | 130 - 135 |

| Indole Aromatic C | 110 - 140 |

| Benzyl-CH₂ | 50 - 55 |

| Benzyl Aromatic C | 125 - 140 |

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound Predicted values are based on computational models and data from analogous structures.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2920 - 2980 | Medium |

| C≡N Stretch | 2220 - 2230 | Strong, Sharp |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-methylindole (B51510) |

Applications in Advanced Materials Science and Chemical Synthesis

Utility as Precursors and Building Blocks in the Synthesis of Complex Organic Molecules

The 1-benzyl-7-methyl-1H-indole-3-carbonitrile structure is a valuable intermediate and building block in organic synthesis. The indole-3-carbonitrile motif is a key precursor for creating more complex, functionalized indole (B1671886) derivatives. The cyano group at the C3 position is particularly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The synthesis of the parent compound, 1-benzyl-1H-indole-3-carbonitrile, can be achieved through methods such as the palladium-catalyzed direct C3-cyanation of 1-benzylindole using acetonitrile (B52724) as the cyanide source. rsc.org The N-benzylation of indole is a well-established procedure, often carried out using benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org

Furthermore, substituted indole-2-carbonitriles have been synthesized and subsequently used in various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov This highlights the potential of the nitrile-functionalized indole core to serve as a scaffold for building molecular complexity. By analogy, this compound can act as a foundational molecule, allowing for the introduction of diverse substituents through modern cross-coupling chemistry to generate novel and highly functionalized organic molecules.

Table 1: Plausible Synthetic Reactions for Indole-3-carbonitrile Derivatives This table outlines common reaction types used in the synthesis and functionalization of indole carbonitriles, based on established chemical literature.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Benzylation | Indole, Benzyl Bromide, KOH, DMSO | 1-Benzylindole | orgsyn.org |

| C3-Cyanation | N-Benzyl Indole, PdCl₂, Cu(OAc)₂, Acetonitrile | 1-Benzyl-1H-indole-3-carbonitrile | rsc.org |

| Suzuki Coupling | 3-Iodo-indole-2-carbonitrile, Arylboronic acid, Pd catalyst | 3-Aryl-indole-2-carbonitrile | nih.gov |

| Sonogashira Coupling | 3-Iodo-indole-2-carbonitrile, Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-indole-2-carbonitrile | nih.gov |

Exploration of Optical and Electronic Properties for Material Science Applications (e.g., Non-Linear Optical Materials)

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical computing. researchgate.net These materials can alter the properties of light, enabling functions like frequency doubling and optical switching. jhuapl.edu The NLO response in organic molecules often arises from an asymmetric electronic structure, typically featuring electron-donating and electron-accepting groups connected by a π-conjugated system.

The indole ring system can act as an effective π-bridge. In this compound, the indole nucleus, influenced by the electron-donating methyl group and the electron-withdrawing cyano group, creates an intramolecular charge-transfer system that is a prerequisite for NLO activity. Studies on other indole derivatives, such as Indole-7-carboxaldehyde (I7C), have shown that they can possess high dipole moments and hyperpolarizability values, suggesting their potential as NLO materials. researchgate.net The investigation of biindole derivatives has also revealed that substitutions on the indole core significantly impact the NLO properties, indicating that these compounds are promising candidates for NLO absorption materials. researchgate.net

While specific experimental data for this compound is not extensively documented, its molecular structure strongly suggests it would be a candidate for investigation in materials science for its potential optical and electronic properties.

Table 2: NLO Properties of a Related Indole Derivative (Indole-7-carboxaldehyde) This table presents computational data for a similar indole derivative to illustrate the type of properties relevant to NLO applications.

| Property | Value | Unit |

| Dipole Moment (μ) | 4.85 | Debye |

| Mean Polarizability (α) | 18.01 x 10⁻²⁴ | esu |

| First-order Hyperpolarizability (β₀) | 7.96 x 10⁻³⁰ | esu |

| Source: Computational study on Indole-7-carboxyldehyde (I7C). researchgate.net |

Role in Catalyst or Ligand Design for Organic Transformations

The design of specialized ligands is crucial for advancing transition-metal catalysis, enabling higher selectivity, activity, and stability. Indole-based structures can be incorporated into ligands to modulate the electronic and steric environment of a metal center. The substituents on the indole ring play a critical role in fine-tuning these properties.

In the case of this compound, the different groups attached to the indole core would influence its behavior if integrated into a ligand. The N-benzyl group provides significant steric bulk, which could create a specific chiral pocket around a metal center or influence substrate approach. The C7-methyl group acts as a weak electron-donating group, while the C3-cyano group is strongly electron-withdrawing. This electronic push-pull system would directly affect the electron density on a coordinated metal, thereby influencing its catalytic activity.

A pertinent example from the literature involves the palladium(II)-catalyzed synthesis of indole derivatives where a simple change of ligand and solvent could switch the reaction pathway between two different products. rsc.org This demonstrates the profound control that ligand architecture, which can be built from scaffolds like substituted indoles, exerts on the outcome of a chemical transformation. Therefore, this compound and similar molecules serve as a valuable platform for developing novel ligands tailored for specific and challenging organic transformations.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.